molecular formula C21H10Cl2F3NO3 B11072462 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B11072462
M. Wt: 452.2 g/mol
InChI Key: DZWMJTDIVNAQMI-UHFFFAOYSA-N
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Description

2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a trifluoromethyl group and a carboxylic acid group, along with a furyl ring attached to a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Furyl Ring: The furyl ring is synthesized by reacting 2,4-dichlorophenyl with furan under specific conditions.

    Quinoline Synthesis: The quinoline core is constructed through a series of cyclization reactions involving appropriate starting materials.

    Substitution Reactions: The trifluoromethyl group is introduced via electrophilic substitution, and the carboxylic acid group is added through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline and furyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced alcohols or aldehydes, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID is unique due to its trifluoromethyl group and quinoline core, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H10Cl2F3NO3

Molecular Weight

452.2 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C21H10Cl2F3NO3/c22-10-4-5-12(15(23)8-10)17-6-7-18(30-17)16-9-13(20(28)29)11-2-1-3-14(19(11)27-16)21(24,25)26/h1-9H,(H,28,29)

InChI Key

DZWMJTDIVNAQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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